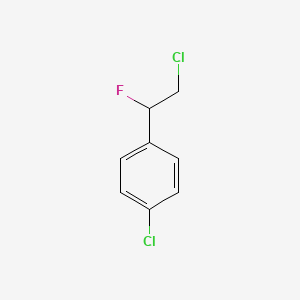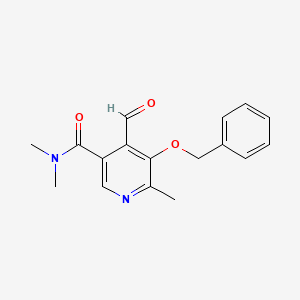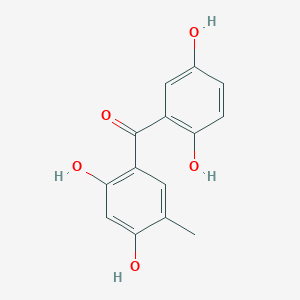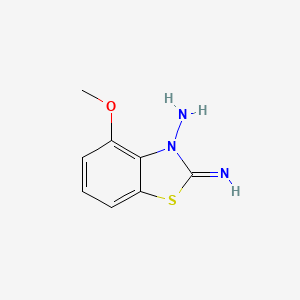
1H-Indole, 5,5'-(1,3-butadiyne-1,4-diyl)bis[1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a butadiyne bridge linking two indole units, each substituted with a methyl group at the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] can be achieved through various synthetic routes. One common method involves the coupling of 1-methylindole with a butadiyne precursor under specific reaction conditions. The reaction typically requires a palladium catalyst and a base to facilitate the coupling process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the butadiyne bridge into a more saturated form, such as a butane bridge.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] involves its interaction with various molecular targets. The indole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The butadiyne bridge can also participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] include:
5,5’-(1,3-Butadiyne-1,4-diyl)diuracil: This compound features a butadiyne bridge linking two uracil units.
1-Benzyl-1H-indole-3-carbaldehyde: A related indole derivative with a benzyl group and a carbaldehyde functional group.
1-Methylindole-5-boronic acid pinacol ester: Another indole derivative with a boronic acid ester functional group.
The uniqueness of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] lies in its specific structural features, such as the butadiyne bridge and the methyl substitution at the nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61640-22-0 |
|---|---|
Molekularformel |
C22H16N2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-methyl-5-[4-(1-methylindol-5-yl)buta-1,3-diynyl]indole |
InChI |
InChI=1S/C22H16N2/c1-23-13-11-19-15-17(7-9-21(19)23)5-3-4-6-18-8-10-22-20(16-18)12-14-24(22)2/h7-16H,1-2H3 |
InChI-Schlüssel |
VZVURSRSDDRUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)C#CC#CC3=CC4=C(C=C3)N(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)


![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)


![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)


